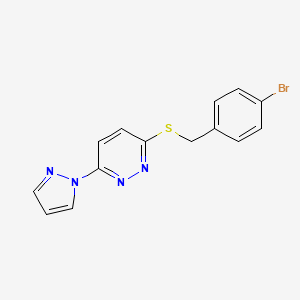

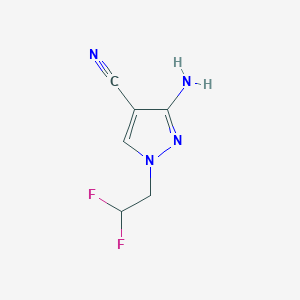

![molecular formula C18H19FN6O2 B2584575 2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-74-6](/img/structure/B2584575.png)

2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridine derivatives . These compounds have been the subject of extensive research due to their potential biomedical applications .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, such as the compound , has been systematized according to the method to assemble the pyrazolopyridine system . The synthetic strategies and approaches have been reported extensively from 2017 to 2021 .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine-fused heterocycle at position 4 of the pyrazole ring . This structure is similar to the purine bases adenine and guanine, which has attracted the interest of medicinal chemists .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often start from a preformed pyrazole or pyridine . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 allows a wide range of possible combinations capable of addressing different biological activities .Wissenschaftliche Forschungsanwendungen

Inhibitory Effect

The compound has shown a good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM, compared to sorafenib IC50: 0.184 ± 0.01 μM . This suggests that it could be used in research related to the inhibition of certain biological processes.

Cytotoxic Activities

Most of the compounds, including this one, showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates its potential use in cancer research, particularly in the study of breast cancer and colon cancer.

PI3Kδ Inhibition

The compound could potentially be used in the research of PI3Kδ inhibition . PI3Kδ is a lipid kinase that is often overactive in cancer cells, leading to increased cell proliferation and survival.

Anti-inflammatory and Analgesic Activities

Although not directly related to this compound, similar derivatives have shown anti-inflammatory and analgesic activities . This suggests potential applications in the research of pain and inflammation.

Synthesis and Evaluation

A novel series of pyrazolo[3,4-d]pyrimidine compounds, including this one, was synthesized and evaluated for their cytotoxic effects . Among these compounds, the most active ones demonstrated significant anticancer activity against breast cancer cell lines MDA-MB-468 and T-47D .

Commercial Availability

The compound is commercially available and can be procured for research purposes. This makes it accessible for various scientific research applications.

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound and similar compounds could involve further development into drugs for various therapeutic applications, such as acute myeloid leukemia (AML) therapeutics . Further studies could also explore the compound’s potential for inhibiting other kinases and its effects on different types of cancer cells .

Eigenschaften

IUPAC Name |

2-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2/c19-15-4-2-1-3-13(15)18(26)20-5-6-25-17-14(11-23-25)16(21-12-22-17)24-7-9-27-10-8-24/h1-4,11-12H,5-10H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGPWDSLMXCETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

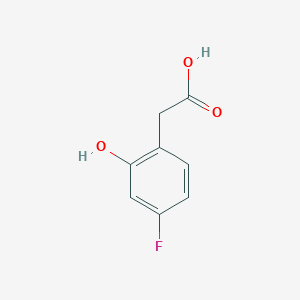

![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)

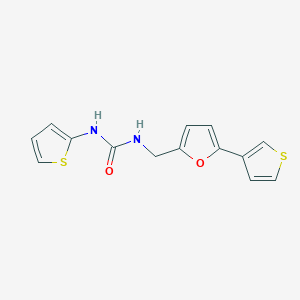

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2584496.png)

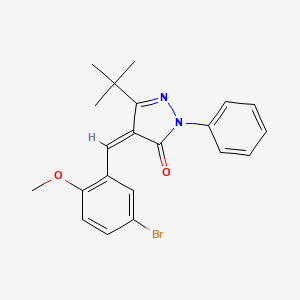

![2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2584500.png)

![3-(4-ethoxyphenyl)-7-[4-(phenylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2584501.png)

![4-ethyl-3-{[(3-nitrophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2584503.png)

![{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2584504.png)

![3-(Chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B2584507.png)

![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)